molecular formula C21H13F3N6O2S B2853556 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide CAS No. 1115900-79-2

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No. B2853556
CAS RN: 1115900-79-2
M. Wt: 470.43
InChI Key: WCAHOUTYKGYFNA-UHFFFAOYSA-N
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Description

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H13F3N6O2S and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide involves the reaction of 4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-one with 3-isopropylaniline followed by acetylation of the resulting product.", "Starting Materials": [ "4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-one", "3-isopropylaniline", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-one (1.0 g, 3.6 mmol) and 3-isopropylaniline (0.68 g, 4.8 mmol) in methanol (20 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in dichloromethane (20 mL).", "Step 3: Add triethylamine (1.0 mL, 7.2 mmol) and acetic anhydride (0.6 mL, 6.0 mmol) to the reaction mixture and stir the mixture at room temperature for 6 hours.", "Step 4: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).", "Step 5: Wash the combined organic layers with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography on silica gel using dichloromethane/diethyl ether (9:1) as the eluent to obtain N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide as a white solid (1.0 g, 70% yield)." ] }

CAS RN

1115900-79-2

Molecular Formula

C21H13F3N6O2S

Molecular Weight

470.43

IUPAC Name

5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28)

InChI Key

WCAHOUTYKGYFNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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